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molecular formula C10H16O3 B3191269 6-Octenoic acid, 7-methyl-3-oxo-, methyl ester CAS No. 53067-23-5

6-Octenoic acid, 7-methyl-3-oxo-, methyl ester

Cat. No. B3191269
M. Wt: 184.23 g/mol
InChI Key: KBSCGAWMTGHTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04073799

Procedure details

In accordance with the process of Example 1, 3-oxo-7-methyl-6-octenoic acid methyl ester (0.54 g; 2.93 m mol), triethylamine (0.30 g; 2.93 m mol) and p-toluenesulfonyl azide (0.61 g; 2.93 m mol) were used as starting materials to obtain 0.55 g of 2-diazo-3-oxo-7-methyl-6-octenoic acid methyl ester as yellow oily product.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5](=[O:12])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10].C1(C)C=CC(S([N:23]=[N+:24]=[N-])(=O)=O)=CC=1>C(N(CC)CC)C>[CH3:1][O:2][C:3](=[O:13])[C:4](=[N+:23]=[N-:24])[C:5](=[O:12])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
COC(CC(CCC=C(C)C)=O)=O
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Step Three
Name
Quantity
0.3 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(CCC=C(C)C)=O)=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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